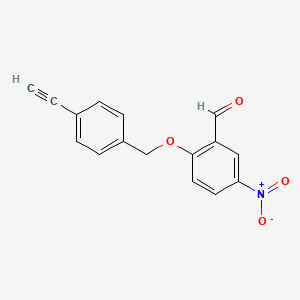
2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde: is an organic compound that features a benzaldehyde core substituted with an ethynylbenzyl group and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethynylbenzyl alcohol and 5-nitrosalicylaldehyde.
Etherification Reaction: The 4-ethynylbenzyl alcohol undergoes an etherification reaction with 5-nitrosalicylaldehyde in the presence of a base such as potassium carbonate. This reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using tin(II) chloride in hydrochloric acid.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzoic acid.
Reduction: 2-((4-Ethynylbenzyl)oxy)-5-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: Its derivatives can be used in the study of enzyme inhibition and other biochemical processes.
Medicinal Chemistry:
Mécanisme D'action
The mechanism of action of 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde involves its interaction with various molecular targets:
Aldehyde Group: Can form Schiff bases with amines, which are important in biochemical processes.
Nitro Group: Can undergo reduction to form amines, which can further interact with biological molecules.
Ethynyl Group: Can participate in click chemistry reactions, forming stable triazole rings that are useful in bioconjugation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethynylbenzyl alcohol: Shares the ethynylbenzyl moiety but lacks the nitro and aldehyde groups.
5-Nitrosalicylaldehyde: Contains the nitro and aldehyde groups but lacks the ethynylbenzyl moiety.
2-((4-Ethynylbenzyl)oxy)-5-aminobenzaldehyde: A reduction product of the nitro compound.
Uniqueness
2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H11NO4 |
|---|---|
Poids moléculaire |
281.26 g/mol |
Nom IUPAC |
2-[(4-ethynylphenyl)methoxy]-5-nitrobenzaldehyde |
InChI |
InChI=1S/C16H11NO4/c1-2-12-3-5-13(6-4-12)11-21-16-8-7-15(17(19)20)9-14(16)10-18/h1,3-10H,11H2 |
Clé InChI |
LXPYTWLDSJJQJM-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


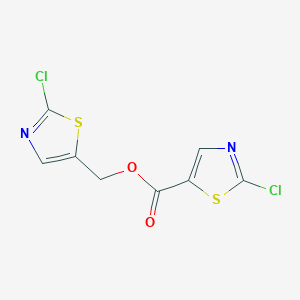
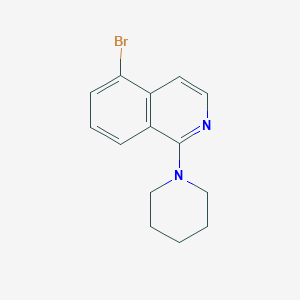

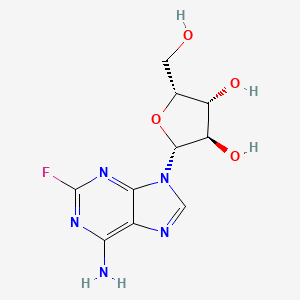

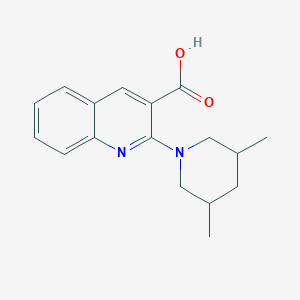
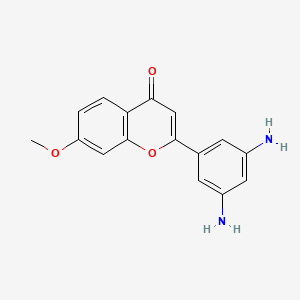
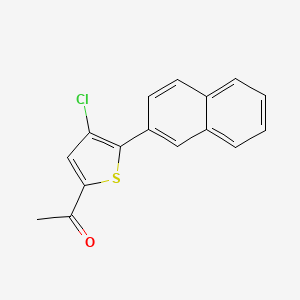
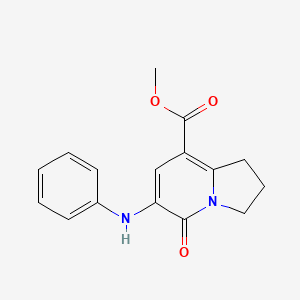
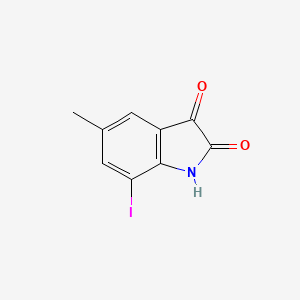
![3-Methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15063667.png)
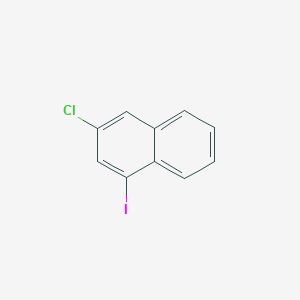
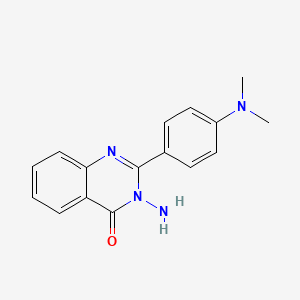
![Aziridine, 2-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B15063689.png)
